

Technical Guide: Physicochemical Properties of EINECS 278-650-1

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Compound of Interest

Compound Name: EINECS 278-650-1

Cat. No.: B12685089

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by EINECS number 278-650-1. The substance is chemically defined as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, with the corresponding CAS number 77256-87-2. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biological pathway information.

Chemical Identity

- EINECS Number: 278-650-1
- CAS Number: 77256-87-2
- IUPAC Name: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
- Molecular Formula: C₁₅H₁₈O
- Molecular Weight: 214.30 g/mol
- Chemical Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)

Physical and Chemical Properties

Quantitative data for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is not readily available in public literature. The following table summarizes key physical properties of the parent compound, bicyclo[2.2.1]hept-2-ene (norbornene), to provide an estimated baseline. It is crucial to note that the substituent group in the target molecule will significantly influence these properties.

Property	Bicyclo[2.2.1]hept-2-ene (Analogue Data)	syn-(±)-7- [(phenylmethoxy)methyl]bi cyclo[2.2.1]hept-2-ene (Predicted)
Appearance	White crystalline solid	Colorless to pale yellow liquid
Molecular Weight	94.15 g/mol	214.30 g/mol
Boiling Point	96 °C	Expected to be significantly higher due to increased molecular weight and polarity.
Melting Point	44-46 °C	Expected to be a liquid at room temperature.
Density	0.95 g/cm ³	Expected to be slightly higher than the parent compound.
Solubility	Insoluble in water; soluble in organic solvents.	Expected to have low water solubility but good solubility in common organic solvents like ethanol, ether, and acetone.

Experimental Protocols

Synthesis of syn-(±)-7-

[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

The synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene can be achieved via a Diels-Alder reaction between cyclopentadiene and benzyl allyl ether.

Materials:

- Dicyclopentadiene
- Benzyl allyl ether
- High-pressure reaction vessel
- Distillation apparatus
- Organic solvents (e.g., diethyl ether, hexane)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- **Cracking of Dicyclopentadiene:** Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically achieved by heating dicyclopentadiene to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.
- **Diels-Alder Reaction:** The freshly prepared cyclopentadiene is immediately reacted with an equimolar amount of benzyl allyl ether in a sealed high-pressure reaction vessel. The reaction is typically carried out at elevated temperatures (e.g., 150-180 °C) for several hours.
- **Work-up and Purification:**
 - After cooling, the reaction mixture is transferred to a separatory funnel.
 - The organic layer is washed with brine (saturated NaCl solution) to remove any aqueous impurities.
 - The organic layer is dried over anhydrous magnesium sulfate.
 - The drying agent is removed by filtration.

- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product is purified by vacuum distillation to obtain the final syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Determination of Physical Properties

4.2.1. Boiling Point Determination (Thiele Tube Method):

- A small amount of the purified liquid is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.2.2. Density Measurement:

- A known volume of the liquid is accurately measured using a calibrated pipette.
- The mass of this volume is determined using an analytical balance.
- The density is calculated by dividing the mass by the volume ($\rho = m/V$).

4.2.3. Solubility Assessment:

- A small, measured amount of the compound is added to a test tube.
- A specific volume of a solvent (e.g., water, ethanol, hexane) is added.
- The mixture is agitated vigorously.

- Solubility is determined by visual inspection for the presence of a single, clear phase (soluble) or the persistence of undissolved material or two distinct phases (insoluble).

Biological Relevance and Signaling Pathways

Derivatives of bicyclo[2.2.1]hept-2-ene have been investigated for their potential as anticancer agents due to their interaction with Vascular Endothelial Growth Factor (VEGF) receptors. The VEGF signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.

VEGF Receptor Signaling Pathway

The following diagram illustrates the general VEGF receptor signaling cascade, which can be potentially modulated by bicyclo[2.2.1]hept-2-ene derivatives.

Caption: VEGF Receptor Signaling Pathway and Potential Inhibition.

Experimental and Logical Workflows

The following diagram outlines the logical workflow from synthesis to the characterization of the target compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the physical properties and relevant biological context for **Einecs 278-650-1**. While specific experimental data for this compound is limited, the provided information on its analogue, along with detailed experimental protocols and pathway diagrams, offers a robust starting point for researchers and drug development professionals. Further experimental validation is recommended to precisely determine the physicochemical characteristics of this compound.

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